Product packaging for D-517 hydrochloride(Cat. No.:CAS No. 1794-55-4)

D-517 hydrochloride

Cat. No.: B583376
CAS No.: 1794-55-4
M. Wt: 477.042
InChI Key: FVLOHGQKBZSXNK-UHFFFAOYSA-N
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Description

Contextualization within Pharmaceutical Research Paradigms

D-517 hydrochloride is primarily recognized as a compound related to verapamil (B1683045) and venlafaxine (B1195380). ontosight.ainih.govkarger.com Verapamil is a calcium channel blocker used in the management of cardiovascular conditions, while venlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI) prescribed for depression and anxiety disorders. sigmaaldrich.comfrontiersin.orgnih.gov The structural relationship of this compound to these established drugs places it within the broader context of developing and understanding cardiovascular and neurological medications. ontosight.ai Its existence as a hydrochloride salt suggests a formulation designed to improve its stability and solubility, common practices in pharmaceutical development. ontosight.ai

Historical Perspective of this compound Research (e.g., related to Venlafaxine or Verapamil)

Historically, the investigation of this compound has been closely linked to the analytical chemistry of verapamil. A notable study from 1984 detailed a sensitive and specific gas-liquid chromatography method for determining verapamil and its metabolite, norverapamil (B1221204), in human plasma. nih.govkarger.com In this method, D-517, with the full chemical name α-isopropyl-α-[(N-methyl-N-homoveratryl)-β-aminoethyl]-3,4-dimethoxyphenylacetonitrile hydrochloride, was utilized as an internal standard. nih.govkarger.com The use of D-517 was crucial for creating linear standard curves for the quantification of verapamil and norverapamil, demonstrating its stability and suitability for such analytical applications. nih.govkarger.com This highlights a key historical role of this compound as a tool in the pharmacokinetic studies of verapamil. nih.govkarger.com

While its connection to venlafaxine is noted, detailed historical research focusing on this compound's direct pharmacological relationship or its role as a synthetic intermediate for venlafaxine is less documented in readily available literature. ontosight.ai

Scope and Significance of Preclinical Investigations on this compound

Preclinical investigations involving this compound have been primarily centered on its application in analytical methods rather than its own pharmacological effects. The significance of these investigations lies in the development of robust and reproducible assays for other pharmacologically active compounds.

For instance, the gas-liquid chromatography method mentioned earlier demonstrated good within-day and between-day reproducibility with a coefficient of variation of less than 10%, and complete recovery for both verapamil and norverapamil. nih.govkarger.com This level of precision is critical in preclinical pharmacokinetic studies to accurately determine the absorption, distribution, metabolism, and excretion of a new drug candidate.

The following table summarizes the key findings from the 1984 study that utilized D-517 as an internal standard:

ParameterFindingSignificance in Preclinical Research
Method Gas-liquid chromatography with nitrogen-phosphorus detectionProvided a sensitive and specific method for quantifying verapamil and norverapamil. nih.govkarger.com
Internal Standard D-517 (α-isopropyl-α-[(N-methyl-N-homoveratryl)-β-aminoethyl]-3,4-dimethoxyphenylacetonitrile hydrochloride)Enabled the creation of linear standard curves for accurate quantification. nih.govkarger.com
Linearity Concentrations from 0.5 to 200 ng/ml for both verapamil and norverapamil. nih.govkarger.comAllowed for the measurement of a wide range of drug concentrations in plasma. nih.govkarger.com
Reproducibility Coefficient of variation less than 10%. nih.govkarger.comEnsured the reliability and consistency of the analytical results. nih.govkarger.com
Recovery Complete for both verapamil and norverapamil. nih.govkarger.comIndicated that the extraction process was efficient and did not lead to loss of the analytes. nih.govkarger.com

While direct preclinical studies on the biological activity of this compound are not extensively reported, its established role as a reliable internal standard underscores its importance in the rigorous evaluation of other therapeutic agents. nih.govkarger.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H37ClN2O4 B583376 D-517 hydrochloride CAS No. 1794-55-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-2-[2-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]ethyl]-3-methylbutanenitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36N2O4.ClH/c1-19(2)26(18-27,21-9-11-23(30-5)25(17-21)32-7)13-15-28(3)14-12-20-8-10-22(29-4)24(16-20)31-6;/h8-11,16-17,19H,12-15H2,1-7H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVLOHGQKBZSXNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H37ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1794-55-4
Record name D-517 hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001794554
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-517 HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VK59M207R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Chemical Derivatization in Research

Advanced Synthetic Routes for D-517 Hydrochloride

This compound, identified as venlafaxine-related compound B, is chemically named benzeneacetonitrile, alpha-(2-((2-(3,4-dimethoxyphenyl)ethyl)methylamino)ethyl)-3,4-dimethoxy-alpha-(1-methylethyl)-, hydrochloride (1:1). ontosight.ai Its complex structure necessitates multi-step synthetic strategies. While specific literature detailing the synthesis of this compound is not extensively published, advanced synthetic routes can be inferred from established methods for structurally similar complex molecules and related compounds like venlafaxine (B1195380). ontosight.ai

The synthesis would likely be convergent, involving the preparation of key fragments followed by their coupling. A plausible route involves the synthesis of two primary intermediates: an α-substituted benzeneacetonitrile core and a substituted phenethylamine (B48288) side-chain. The final step typically involves the formation of the hydrochloride salt to improve the compound's stability and solubility. ontosight.ai Advanced methodologies, such as microwave-assisted synthesis, have been shown to dramatically reduce reaction times and improve yields for complex heterocyclic drug molecules, a technique that could be applicable here. jocpr.com For example, reactions that take over 10-15 hours with conventional heating can often be completed in minutes under microwave irradiation. jocpr.com

Strategies for Process Improvement and Optimization

Process optimization is a systematic approach to enhance the efficiency, quality, and cost-effectiveness of a chemical synthesis. 6sigma.usprocessmaker.com For a multi-step synthesis like that of this compound, optimization is crucial for achieving viable yields and purity. heteroletters.org Key strategies focus on refining reaction workflows to reduce waste, cut costs, and boost productivity. 6sigma.usatlascopco.com

One primary area for optimization is the systematic investigation of reaction parameters. For the synthesis of N-benzylhydroxylamine hydrochloride, a related process, researchers systematically optimized material equivalents, reaction temperature, feed flow rate, and material concentration. mdpi.com This approach, particularly when implemented in a continuous-flow reactor, can lead to higher yields and decreased waste production. mdpi.com Another critical strategy is the use of alternative energy sources. Microwave-assisted organic synthesis, for instance, has been shown to significantly enhance the synthesis of complex molecules like Trazodone hydrochloride and Aripiprazole, improving yields by over 10% and reducing reaction times from hours to minutes. jocpr.com Furthermore, the choice of solvent is a key optimization parameter; switching to greener solvents like water, where possible, can make a process more economical and environmentally friendly, as demonstrated in an improved synthesis of raloxifene (B1678788) hydrochloride. heteroletters.org

The following table illustrates the potential improvements offered by microwave-assisted synthesis compared to conventional methods for analogous reactions. jocpr.com

ParameterConventional MethodMicrowave-Assisted MethodImprovement
Reaction Time >10-15 hours≤ 2 minutesDrastically Reduced
Product Yield 72-85%>85-95%>10% Increase
Byproduct Formation Higher LevelsConsiderably LessImproved Purity
Solvent Consumption Standard AmountReduced by ~60%More Eco-friendly

Role of Catalysis in this compound Synthesis

Catalysis is fundamental to modern organic synthesis, enabling efficient and selective transformations. In the synthesis of a molecule like this compound, which contains a chiral center and multiple functional groups, catalysis would play several critical roles. Asymmetric catalysis is particularly important for controlling stereochemistry, which is crucial for a compound's pharmacological activity. frontiersin.org

Catalytic hydrogenation is a likely step in the synthesis, potentially for the reduction of precursor functional groups. In the synthesis of a donepezil (B133215) precursor, a complex hydrochloride salt, researchers performed extensive catalyst screening and found that a 5% Platinum on Carbon (Pt/C) catalyst was highly effective and selective under mild conditions. researchgate.net The study also highlighted that catalyst performance is strongly influenced by solvents, temperature, and hydrogen pressure. researchgate.net

Lewis acid catalysis could be employed for key bond-forming reactions. For example, iron(III) chloride (FeCl₃) has been used as an inexpensive and green catalyst for the synthesis of N-substituted pyrroles in water, demonstrating the move towards more sustainable catalytic systems. beilstein-journals.org For D-517, such catalysts could facilitate the coupling of the main structural fragments. Given the structure of D-517, N-heterocyclic carbene (NHC) complexes with metals like copper could also be effective catalysts for certain transformations, such as conjugate additions or C-H functionalization. beilstein-journals.org

The table below, based on findings for a similar hydrogenation process, shows how reaction conditions can be optimized for a catalytic step. researchgate.net

ParameterConditionSelectivity for Main Product
Catalyst 5% Pt/CHigh (98%)
Solvent Methanol, Ethanol, WaterStrong Influence on Rate
Temperature Optimized RangeInfluences Reaction Rate
H₂ Pressure Optimized RangeInfluences Reaction Rate

Studies on Related Compounds and Synthetic Intermediates

The study of related compounds and synthetic intermediates is essential for developing a robust synthetic process and for understanding potential impurity profiles. incb.org this compound is identified as a compound related to venlafaxine, a well-known antidepressant. ontosight.ai Therefore, the extensive literature on the synthesis and analysis of venlafaxine and its other related compounds provides valuable insights.

The chemical structure of this compound suggests that its synthesis proceeds through several key intermediates. The analysis of its structure points to the following precursor molecules:

3,4-dimethoxy-α-(1-methylethyl)benzeneacetonitrile: This fragment forms the core of the molecule, containing the chiral center.

N-methyl-2-(3,4-dimethoxyphenyl)ethanamine: This fragment constitutes the side chain that is attached to the core structure.

Bis-(2-chloroethylamine) hydrochloride: Analogous intermediates are used in the synthesis of other nitrogen-containing heterocyclic compounds and could be relevant for constructing the linker portion of D-517. jocpr.com

Derivatization Strategies for Structure-Activity Relationship Investigations

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, used to understand how the chemical structure of a compound relates to its biological activity. rsc.org These investigations involve the synthesis of a series of derivatives, or analogs, where specific parts of the parent molecule are systematically modified. rsc.orgnih.gov Although the specific biological activity of this compound is not detailed, its relation to venlafaxine suggests it may interact with neurochemical targets. ontosight.ai

To investigate the SAR of D-517, researchers would create a library of analogs by modifying its key structural features. This allows for the identification of the pharmacophore—the essential features responsible for activity. nih.gov Based on the structure of D-517, several derivatization strategies could be employed:

Modification of the Phenyl Rings: The methoxy (B1213986) groups (-OCH₃) on both aromatic rings could be replaced with other substituents (e.g., hydroxyl, halogen, alkyl) or shifted to different positions to probe their importance for receptor binding.

Variation of the α-Substituent: The isopropyl group at the chiral center is a key feature. Replacing it with other alkyl or cycloalkyl groups (e.g., ethyl, cyclopropyl, t-butyl) would reveal how steric bulk in this region affects activity.

Alteration of the Linker: The length and composition of the N,N-dimethylethylamine linker could be modified. This includes changing the number of methylene (B1212753) units or introducing heteroatoms.

N-Substituent Modification: The methyl group on the nitrogen atom could be substituted with other alkyl groups or a hydrogen atom to explore the role of this group. nih.gov

These systematic modifications, similar to strategies used to develop potent HIV inhibitors and other therapeutic agents, would help to build a comprehensive SAR profile for D-517 and its potential as a lead compound. nih.govacs.orgmdpi.com

The following table outlines potential derivatization points on the D-517 structure for SAR studies.

Modification SiteRationaleExample Modifications
Aromatic Rings Probe electronic and steric effects on target binding.-OH, -F, -Cl, -CH₃
α-Position Investigate the role of steric bulk near the chiral center.-Ethyl, -Cyclopropyl, -Phenyl
Amine Linker Assess the optimal distance and flexibility between pharmacophoric groups.Shorten or lengthen the ethyl chain.
Nitrogen Atom Determine the importance of the N-alkyl substituent for binding.-H, -Ethyl, -Propyl

Preclinical Pharmacological and Biological Research of D 517 Hydrochloride

In Vitro Pharmacological Characterization

No studies detailing the in vitro pharmacological properties of D-517 hydrochloride were found.

Receptor Binding and Ligand-Target Interaction Studies

There is no available data on the binding affinity or interaction of this compound with any biological receptors.

Enzymatic Activity Modulation in Cellular Systems

No research has been published describing the effects of this compound on the activity of any enzymes in cellular systems.

Cellular Signaling Pathway Elucidation

There are no studies available that investigate the impact of this compound on intracellular signaling pathways.

In Vitro Assays for Cellular Response Mechanisms (e.g., antiproliferative effects in specific cell lines for research purposes)

No data exists on the cellular effects of this compound, such as antiproliferative activity, in any research cell lines. While the parent compound Verapamil (B1683045) has been shown to have antiproliferative effects, this property has not been investigated for its impurity, this compound. nih.govnih.gov

In Vivo Animal Model Studies

No in vivo studies using this compound in any animal models have been reported in the scientific literature.

Selection and Validation of Relevant Animal Models for this compound Research

As no in vivo research has been conducted, there has been no selection or validation of animal models for the study of this compound.

Investigation of Biological Responses in Preclinical Models

No studies detailing the biological responses to this compound in preclinical models have been found.

Pharmacodynamic Studies in Animal Models

There are no available pharmacodynamic studies of this compound in any animal models.

Exploratory Efficacy Studies in Disease-Relevant Animal Models

Efficacy studies of this compound in disease-relevant animal models have not been published.

Molecular Targets and Biochemical Pathways

Identification of Primary Molecular Targets

Information regarding the primary molecular targets of D-517 hydrochloride, such as specific enzymes or receptors it interacts with, was not found in the provided search results. Scientifically accurate content for this subsection would typically detail identified binding affinities, enzyme inhibition constants (IC50), or receptor activation/blockade data. Without such data specific to this compound, it is not possible to provide detailed research findings or populate a data table for this section.

Secondary Pharmacological Targets and Off-Target Activity Research

The search results did not yield any specific research findings on the secondary pharmacological targets or off-target activities of this compound. Studies in secondary pharmacology aim to identify unintended interactions with biological targets, which can be crucial for understanding potential side effects or novel therapeutic applications. As no such data for this compound was identified, this subsection cannot be elaborated upon with specific research findings or data tables.

Elucidation of Downstream Signaling Cascades

Details concerning the downstream signaling cascades influenced by this compound were not present in the provided search results. Elucidating these pathways typically involves understanding how a compound's interaction with its primary targets initiates a series of molecular events within a cell. Due to the absence of specific data for this compound, a discussion of its downstream signaling cascades cannot be provided.

Influence on Neurotransmitter Systems (if applicable from venlafaxine (B1195380) relation, but only preclinical mechanism)

The search results extensively discuss the preclinical mechanisms of venlafaxine hydrochloride, noting its action as a potent inhibitor of neuronal serotonin (B10506) and norepinephrine (B1679862) reuptake, and a weak inhibitor of dopamine (B1211576) reuptake fda.govnih.govdrugbank.comfda.govwikipedia.orgfda.govfda.gov. Venlafaxine and its active metabolite, O-desmethylvenlafaxine (ODV), are reported to have no significant affinity for muscarinic cholinergic, H1-histaminergic, or α1-adrenergic receptors in vitro fda.govfda.govfda.gov. However, no direct information or explicit relation was found in the provided search results linking this compound to these neurotransmitter systems or venlafaxine's specific preclinical mechanisms. Therefore, the influence of this compound on neurotransmitter systems cannot be detailed based on the available information.

Based on the comprehensive search conducted, there is a significant lack of publicly available research detailing the Structure-Activity Relationship (SAR) studies for the chemical compound this compound. While this compound is identified in chemical databases and literature as a compound related to pharmaceuticals like Venlafaxine and Verapamil (B1683045), and its basic chemical properties (formula C26H36N2O4.HCl, molecular weight 477.036, racemic nature) are documented, no specific data pertaining to its preclinical biological activity, SAR analyses, computational modeling (QSAR, molecular docking, pharmacophore modeling), or the synthesis of its analogues for SAR exploration has been found.

Consequently, it is not possible to generate the detailed, scientifically accurate content required for the specified sections of the article, including:

Structure Activity Relationship Sar Studies

Design and Synthesis of D-517 Hydrochloride Analogues for SAR Exploration

Without specific research findings, data tables, or detailed reports on these aspects of this compound, the requested article cannot be produced in adherence to the scientific accuracy and detailed content requirements.

Analytical and Methodological Approaches in D 517 Hydrochloride Research

Chromatographic Techniques for Research Sample Analysis

Chromatographic techniques are fundamental in the separation, identification, and quantification of chemical compounds in complex matrices. For D-517 hydrochloride, these methods are primarily applied in its role as a reference standard or an impurity marker.

RP-HPLC Method Development and Validation

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely used technique for the analysis of pharmaceutical compounds due to its versatility, sensitivity, and applicability to a broad range of molecules. While numerous studies detail RP-HPLC method development and validation for various pharmaceutical agents, including other hydrochloride salts researchgate.netuw.edu.plresearchgate.netchemmethod.comnih.govjapsonline.comitmedicalteam.pl, specific published RP-HPLC methods developed for the direct analysis or quantification of this compound itself were not identified in the reviewed literature. However, D-517-d7 hydrochloride, a deuterated analogue, is noted as being suitable for analytical method development and validation in the context of Verapamil (B1683045) quantification researchgate.net. This suggests that this compound would likely be analyzed using RP-HPLC as part of impurity profiling or as a reference standard in the chromatographic analysis of related drugs like Verapamil.

Gas Chromatography (GC) and Headspace GC Applications

Gas chromatography (GC), particularly when coupled with sensitive detectors like nitrogen-phosphorus detection, has been effectively employed for the quantitative analysis of pharmaceutical compounds. This compound has been specifically utilized as an internal standard in a sensitive and specific gas-liquid chromatography (GLC) method for the determination of verapamil and its metabolite norverapamil (B1221204) in human plasma scholarsresearchlibrary.comijpsonline.com.

In this application, standard curves generated using this compound demonstrated linearity over a concentration range of 0.5 to 200 ng/ml for both verapamil and norverapamil scholarsresearchlibrary.comijpsonline.com. The method also exhibited robust performance, with good within-day and between-day reproducibility, characterized by coefficients of variation less than 10%, and complete recovery of the analytes scholarsresearchlibrary.comijpsonline.com. This highlights the utility of this compound as a reliable internal standard in GC-based bioanalytical studies.

Table 1: Performance Characteristics of this compound as an Internal Standard in GC Analysis

ParameterValue/DescriptionCitation
ApplicationInternal standard for Verapamil and Norverapamil determination in human plasma. scholarsresearchlibrary.comijpsonline.com
Linearity Range0.5 – 200 ng/ml (for Verapamil and Norverapamil) scholarsresearchlibrary.comijpsonline.com
ReproducibilityWithin-day and between-day coefficient of variation (CV) < 10% scholarsresearchlibrary.comijpsonline.com
RecoveryComplete recovery for Verapamil and Norverapamil scholarsresearchlibrary.comijpsonline.com
Detection MethodGas-liquid chromatography with nitrogen-phosphorus detection scholarsresearchlibrary.comijpsonline.com

Spectroscopic and Spectrophotometric Methodologies in Research

Spectroscopic and spectrophotometric techniques are vital for elucidating the structure, purity, and physicochemical properties of chemical compounds.

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is valuable for identifying functional groups and confirming the presence of specific chemical bonds. While FTIR has been used to characterize various hydrochloride salts, differentiating them from other salt forms or identifying degradation products analis.com.myjfda-online.com, specific FTIR spectral data for this compound was not found in the reviewed literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including ¹H and ¹³C NMR, provides detailed information about molecular structure and dynamics. Studies on compounds like diltiazem (B1670644) hydrochloride psu.edu and ranitidine (B14927) hydrochloride jst.go.jp utilized NMR for structural elucidation. However, no NMR characterization data for this compound was identified.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is commonly employed in conjunction with HPLC for compound detection and quantification. Many pharmaceutical analyses utilize UV detection at specific wavelengths tjpr.orgresearchgate.netuw.edu.plresearchgate.netchemmethod.comjapsonline.comitmedicalteam.pl. While this compound might be detected by UV-Vis spectroscopy, specific absorption maxima or characterization data were not found.

Mass Spectrometry (MS): Mass spectrometry, often coupled with chromatography (LC-MS or GC-MS), is essential for determining molecular weight and fragmentation patterns, aiding in identification and quantification. Deuterated analogues of compounds, such as Verapamil-d7 hydrochloride, are specifically designed for use as internal standards in GC-MS and LC-MS quantification clearsynth.com. This context suggests that this compound would be amenable to MS-based analysis as part of impurity profiling or quantitative studies.

X-ray Powder Diffraction (XRPD) in Solid Form Screening for Research Compounds

X-ray Powder Diffraction (XRPD) is a cornerstone technique in solid-state characterization, crucial for identifying and differentiating crystalline forms (polymorphs, solvates, hydrates) of pharmaceutical compounds americanpharmaceuticalreview.comjstar-research.comresearchgate.net. It provides a unique "fingerprint" for each crystalline material based on the arrangement of atoms in the crystal lattice. Solid form screening, which employs techniques like XRPD, is vital for selecting a stable and manufacturable solid form of an API jstar-research.comdrug-dev.com. Although XRPD is extensively used in pharmaceutical development for various hydrochloride salts ijper.orggoogle.com, no specific XRPD data or solid form screening studies involving this compound were found in the reviewed literature.

In Vitro Release and Permeation Methodologies in Research

In vitro release and permeation studies are critical for evaluating the drug release characteristics and the ability of a compound to cross biological membranes, typically using cell cultures or excised tissues. These studies are fundamental in drug delivery system development and pharmacokinetic profiling tjpr.orgijper.orgnih.govscholaris.canih.gov. While studies on various hydrochloride compounds, such as diltiazem hydrochloride tjpr.org, donepezil (B133215) hydrochloride researchgate.net, and promethazine (B1679618) hydrochloride ijper.org, have utilized these methodologies, no direct research focusing on the in vitro release or permeation of this compound was identified.

High-Throughput Screening (HTS) and Virtual Screening in Lead Discovery

High-throughput screening (HTS) and virtual screening are powerful computational and experimental tools used in the early stages of drug discovery to identify novel lead compounds. HTS involves rapidly testing large libraries of chemical compounds for biological activity, while virtual screening uses computational methods to predict potential drug candidates. These techniques are instrumental in identifying molecules with desired pharmacological properties japsonline.comdrug-dev.comgoogle.comcaymanchem.com. However, the literature search did not reveal any specific applications of HTS or virtual screening techniques directly focused on this compound as a target compound for lead discovery.

Compound List:

this compound

Venlafaxine (B1195380)

Verapamil

Norverapamil

D-517-d7 hydrochloride

Ofloxacin

Flavoxate hydrochloride

Pseudoephedrine hydrochloride

Pseudoephedrine sulfate (B86663)

Diltiazem hydrochloride

Donepezil hydrochloride

Promethazine hydrochloride

Metformin hydrochloride

Amitriptyline Hydrochloride

Pregabalin

Ciprofloxacin hydrochloride

Atomoxetine Hydrochloride

Hydralazine Hydrochloride

Pyridoxine hydrochloride

Isoniazid

Pyrazinamide

Rifampicin

Drotaverine hydrochloride

Moxifloxacin hydrochloride

Clonidine

Clonidine-d4

Dexamethasone sodium phosphate (B84403)

Ranitidine hydrochloride

Lidocaine hydrochloride

Caffeine

Benzocaine

Boric acid

Furosemide

DC_517

Good Laboratory Practice (GLP) Considerations in Preclinical Research

Good Laboratory Practice (GLP) is a quality system concerned with the organizational process and the conditions under which non-clinical laboratory studies are planned, performed, monitored, recorded, and reported fda.govbiotechfarm.co.il. Its primary objective is to assure the quality and integrity of safety data submitted to regulatory authorities, such as the U.S. Food and Drug Administration (FDA), to support research or marketing permits for regulated products fda.govfda.gov.

In preclinical research, GLP regulations, such as those outlined in 21 CFR Part 58 in the United States, set minimum requirements for study conduct, personnel, facilities, equipment, written protocols, standard operating procedures (SOPs), study reports, and quality assurance oversight fda.govfda.gov. These regulations are crucial for studies that are intended to support regulatory applications, ensuring that the data generated is reliable, reproducible, and credible biotechfarm.co.il.

While early discovery and screening studies are typically not required to comply with GLP, safety studies that are mandatory before an Investigational New Drug (IND) application, such as repeated dose toxicity, genotoxicity, and safety pharmacology studies, must be conducted under GLP standards nih.govtiogaresearch.com. The implementation of GLP ensures that all equipment used to generate, measure, or assess data is appropriately validated and consistently functions as intended researchgate.net. Furthermore, GLP mandates a Quality Assurance Unit (QAU) that is independent of the study personnel to monitor compliance fda.gov.

Research data management (RDM) is also an integral part of GLP, ensuring that data is handled throughout its lifecycle, from generation to archiving, in a way that maintains its integrity and traceability hs-schmalkalden.deutuguides.finfdi4chem.demendelu.czrug.nl. This includes proper documentation, metadata, storage, security, and adherence to legal and ethical considerations utuguides.fi.

Summary of GLP in Preclinical Research:

Purpose: To assure the quality and integrity of non-clinical safety data.

Scope: Applies to studies intended to support regulatory applications (e.g., IND).

Key Components: Study conduct, personnel, facilities, equipment, protocols, SOPs, QAU, documentation, and data management.

When Required: Mandatory for pivotal safety studies preceding regulatory submissions.

Exclusions: Typically not required for early discovery, screening, or basic research.

Data Tables and Detailed Research Findings for this compound:

No specific data tables or detailed research findings related to "this compound" and its GLP considerations in preclinical research were found in the provided search results. Therefore, this section cannot include such specific inclusions for this compound.

Role and Utility of D 517 Hydrochloride As a Research Tool

Function as a Reference Standard in Analytical Research

As a reference standard, D-517 hydrochloride is indispensable for validating analytical methods and ensuring the accuracy of quantitative and qualitative analyses. Its high purity allows it to serve as a benchmark for identifying and quantifying other substances, particularly in pharmaceutical quality control and research. In chromatographic analyses, such as High-Performance Liquid Chromatography (HPLC), it can be used as an internal standard to improve the precision and accuracy of measurements, as demonstrated in methods developed for analyzing venlafaxine (B1195380) researchgate.net. The compound's availability from specialized suppliers, often with detailed Certificates of Analysis (CoA) specifying purity and other critical data, underscores its role in maintaining rigorous analytical standards lgcstandards.com.

Table 1: Analytical Applications of this compound

Analytical TechniqueRole of this compoundPurpose
HPLCInternal StandardEnhancing accuracy and precision in quantification of related compounds
HPLCReference StandardMethod validation, peak identification, and purity assessment
Spectroscopic MethodsReference MaterialStructure elucidation and confirmation of related compounds
Impurity ProfilingReference Standard for Known ImpuritiesIdentifying and quantifying impurities in pharmaceutical drug substances

Application in Impurity Profiling Research (e.g., related to Verapamil)

This compound plays a significant role in impurity profiling, particularly concerning the pharmaceutical venlafaxine. It is identified as a "Verapamil Impurity" or "Verapamil Related Compound B" pharmaffiliates.comsigmaaldrich.comlgcstandards.com. This classification indicates that this compound can occur as an impurity during the synthesis or degradation of venlafaxine or related compounds. Therefore, it is used as a reference standard to develop and validate analytical methods capable of detecting, identifying, and quantifying these impurities in drug substances and formulations nih.gov. Such impurity profiling is crucial for ensuring the safety and efficacy of pharmaceutical products, as regulatory bodies mandate strict control over impurity levels. For instance, research focuses on developing HPLC methods to resolve this compound from venlafaxine and other related substances, ensuring comprehensive quality control researchgate.netnih.gov.

Table 2: this compound in Verapamil (B1683045) Impurity Profiling

Compound NameCAS NumberRelationship to VerapamilRole in ProfilingReference(s)
This compound1794-55-4Impurity/Related CompoundReference Standard for Detection pharmaffiliates.comsigmaaldrich.comlgcstandards.com
D 517-d7 Hydrochloride1330173-18-6Deuterated ImpurityReference Standard for Detection pharmaffiliates.comlgcstandards.com
Verapamil Related Compound BN/AImpurity/Related CompoundReference Standard for Detection ontosight.aincats.io

Use in Academic Chemical Synthesis and Supply Programs

This compound is also a component of academic chemical synthesis and supply programs, aimed at providing researchers with essential, often otherwise unavailable, compounds for scientific study. The National Institute of Mental Health (NIMH) Chemical Synthesis and Drug Supply Program (CSDSP), for example, synthesizes and distributes novel research chemicals to stimulate basic and clinical research in psychopharmacology rti.org. While the NIMH code "D-517" is listed for (–)-2,4-Dihydroxyphenylalanine rti.orgrti.org, the broader context of research chemicals and the specific chemical name associated with "this compound" (benzeneacetonitrile, alpha-(2-((2-(3,4-dimethoxyphenyl)ethyl)methylamino)ethyl)-3,4-dimethoxy-alpha-(1-methylethyl)-, hydrochloride (1:1)) indicates its availability through specialized chemical suppliers catering to academic and research institutions ontosight.aincats.io. These programs ensure that researchers have access to compounds necessary for exploring new synthetic routes, understanding reaction mechanisms, and developing novel chemical entities.

Table 3: Availability and Use in Academic Research

Program/ContextRole of this compoundSignificanceReference(s)
NIMH Chemical Synthesis and Drug Supply ProgramProvision of research chemicalsSupports research in psychopharmacology by supplying compounds not commercially available. rti.org
Academic Chemical SynthesisStarting material or intermediate for complex molecule synthesisFacilitates exploration of new synthetic methodologies and the creation of novel chemical structures. ontosight.aincats.io
Chemical Supply CompaniesReference standard, research chemicalEnsures availability of high-purity compounds for analytical validation and experimental research across various scientific disciplines. lgcstandards.comscbt.com

Future Directions and Challenges in Preclinical Research on D 517 Hydrochloride

Unexplored Molecular Targets and Pathways

The preclinical understanding of D-517 hydrochloride's molecular targets and pathways remains largely underexplored. While its potential interaction with ACE and L-type calcium channels has been noted bioline.org.br, the full spectrum of its molecular interactions, downstream signaling cascades, and off-target effects requires extensive elucidation. Future research should focus on comprehensively mapping its target engagement profile. This includes investigating its precise binding affinities, characterizing the functional consequences of its interaction with ACE and calcium channels, and identifying any novel, previously uncharacterized molecular targets that may contribute to its biological activity. Understanding these pathways is crucial for predicting its therapeutic potential and potential adverse effects.

Development of Advanced Preclinical Models

Current preclinical models used to assess compounds like this compound may not fully capture the complexity of human physiology or disease states, leading to translational challenges nih.gov. For this compound, the development and application of advanced preclinical models are critical. This includes employing more sophisticated in vitro systems, such as organoids or organs-on-chips, which can better mimic human tissue microenvironments and cellular interactions frontiersin.orgnih.govumcutrecht.nl. In vivo studies would benefit from the use of humanized animal models or genetically engineered models that more accurately reflect the targeted biological pathways (e.g., related to cardiovascular or neurological systems, depending on the primary therapeutic hypothesis). These advanced models are essential for generating more reliable data on efficacy, pharmacokinetics, and potential toxicity, thereby bridging the gap between preclinical findings and clinical outcomes bioline.org.brresearchgate.net.

Integration of Computational and Experimental Research

The integration of computational approaches with experimental research is paramount for accelerating the preclinical development of this compound. Computational methods, including molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations, can aid in predicting its binding modes, optimizing its structure, and identifying potential off-target interactions dovepress.comfrontiersin.orgnih.govresearchgate.netmdpi.complos.orgchemmethod.com. These in silico techniques can guide experimental design, prioritize compounds for synthesis and testing, and help elucidate complex biological pathways. A synergistic approach, where computational predictions are rigorously validated through experimental assays, will be crucial for efficient lead optimization and a deeper understanding of this compound's pharmacological profile.

Strategic Lead Optimization in Drug Discovery Research

Given its potential targets and its association with known drugs like venlafaxine (B1195380) ontosight.ai, strategic lead optimization for this compound is a key future direction. Medicinal chemistry efforts should focus on modifying its structure to enhance potency, selectivity, and pharmacokinetic properties, while minimizing potential toxicity. Structure-activity relationship (SAR) studies will be vital in identifying key structural features responsible for its biological activity plos.orgchemmethod.commdpi.comnih.gov. Optimization may involve exploring different salt forms to improve solubility and bioavailability, or modifying functional groups to fine-tune its interaction with ACE or calcium channels. The goal is to identify derivatives with improved therapeutic indices compared to the parent compound or related substances.

Addressing Gaps in Preclinical Understanding

Significant gaps exist in the preclinical understanding of this compound, particularly regarding its therapeutic efficacy in specific disease models and its comprehensive safety profile. Future research must address these unknowns by conducting rigorous preclinical studies. This includes detailed pharmacokinetic and pharmacodynamic profiling, thorough in vitro and in vivo efficacy studies in relevant disease models (e.g., cardiovascular or neurological conditions, depending on its primary target engagement), and comprehensive toxicology assessments. Furthermore, understanding its role as a potential impurity or metabolite of other drugs, such as venlafaxine, requires investigation into its own biological activity and potential impact.

Q & A

Q. What is the structural relationship between D-517 hydrochloride and verapamil, and how does this impact its identification in pharmaceutical formulations?

this compound (Verapamil Impurity B) is a structural analog of verapamil, sharing core functional groups such as the 3,4-dimethoxyphenyl and methylaminoethyl moieties . Its identification in formulations requires chromatographic techniques (e.g., HPLC with UV detection) to distinguish it from the parent drug. Structural elucidation via NMR or high-resolution mass spectrometry (HRMS) is critical to confirm its presence as a degradation product or synthesis byproduct.

Q. What standard purity criteria and analytical methods apply to this compound in pharmacopeial settings?

Purity criteria for this compound should align with pharmacopeial standards for related compounds, including tests for heavy metals (<20 μg/g), clarity of solution, and loss on drying (<5.0 mg/g) . Quantitative analysis typically employs reversed-phase HPLC with method validation for specificity, linearity, and precision per ICH guidelines .

Q. How should researchers handle and store this compound to ensure stability during experiments?

Stock solutions should be prepared in inert solvents (e.g., methanol or water), aliquoted into sealed vials, and stored at -20°C to minimize hydrolysis or oxidation. Avoid repeated freeze-thaw cycles, and validate stability under experimental conditions (e.g., pH, temperature) using accelerated degradation studies .

Advanced Research Questions

Q. What methodological considerations are critical for validating an analytical assay to detect trace levels of this compound in complex matrices?

  • Specificity : Demonstrate resolution from verapamil and other impurities via spiked samples.
  • Sensitivity : Establish a limit of detection (LOD) ≤0.1% relative to the parent drug.
  • Robustness : Test variations in mobile phase composition, column temperature, and flow rate.
  • Accuracy/Precision : Use spike-recovery experiments (e.g., 80–120% recovery with RSD <2%) .

Q. How can researchers design experiments to resolve contradictions in reported stability profiles of this compound?

  • Controlled Degradation Studies : Expose D-517 to stressors (light, heat, humidity) and monitor degradation kinetics via LC-MS.
  • Statistical Modeling : Apply Arrhenius equations to predict shelf-life under varying storage conditions.
  • Cross-Lab Validation : Collaborate with independent labs to compare data reproducibility, addressing variables like solvent purity and equipment calibration .

Q. What experimental strategies can elucidate the pharmacological activity of this compound compared to verapamil?

  • In Vitro Binding Assays : Compare affinity for calcium channels using radioligand displacement (e.g., [³H]-verapamil competition binding).
  • Functional Studies : Measure effects on cardiac myocyte contractility or vascular smooth muscle relaxation.
  • Metabolic Profiling : Assess cytochrome P450 interactions to predict drug-drug interaction risks .

Methodological Recommendations

  • Structural Confirmation : Use tandem MS/MS fragmentation patterns to differentiate D-517 from isobaric impurities .
  • Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by sharing raw chromatograms and spectra in open repositories .
  • Ethical Reporting : Disclose all synthesis and purification steps to enable independent replication, per journal guidelines like Advanced Journal of Chemistry .

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